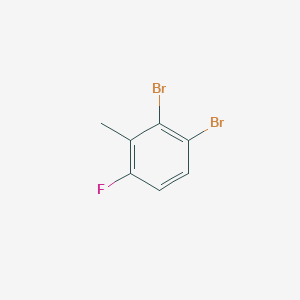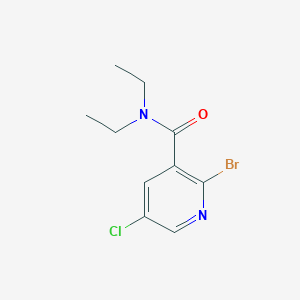
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-HomoArg(Me,pbf)-OH is a modified amino acid derivative that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the Fmoc group enhances the compound’s hydrophobicity and aromaticity, which can promote the association of building blocks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoArg(Me,pbf)-OH typically involves the protection of the amino group with the Fmoc group and the side chain with the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (pbf) groupThe pbf group is then introduced to protect the guanidino group of the homoarginine .
Industrial Production Methods
Industrial production of Fmoc-HomoArg(Me,pbf)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The purity of the final product is typically ensured through high-performance liquid chromatography (HPLC) and other analytical techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-HomoArg(Me,pbf)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-diisopropylcarbodiimide).
Substitution Reactions: Introduction of various functional groups to the side chain.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various electrophiles under basic conditions.
Major Products
The major products formed from these reactions include peptides with the desired sequence and functional groups, as well as deprotected intermediates ready for further coupling reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-HomoArg(Me,pbf)-OH is used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis makes it a valuable tool for creating complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, Fmoc-HomoArg(Me,pbf)-OH is used in the development of peptide-based vaccines and diagnostic tools. Its ability to form stable peptide bonds makes it ideal for creating long-lasting therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its hydrophobic and aromatic properties make it suitable for creating materials with specific properties .
Wirkmechanismus
The mechanism of action of Fmoc-HomoArg(Me,pbf)-OH involves the protection of the amino group with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The pbf group protects the guanidino group of the homoarginine, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of peptide structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Arg(pbf)-OH: Similar to Fmoc-HomoArg(Me,pbf)-OH but with a shorter side chain.
Fmoc-Lys(Boc)-OH: Contains a different protecting group (Boc) and is used for lysine residues.
Fmoc-Orn(Alloc)-OH: Used for ornithine residues with an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
Fmoc-HomoArg(Me,pbf)-OH is unique due to its longer side chain compared to Fmoc-Arg(pbf)-OH, which can provide additional flexibility and functionality in peptide synthesis. The presence of the pbf group also offers enhanced protection for the guanidino group, making it suitable for more complex synthetic applications .
Eigenschaften
Molekularformel |
C36H44N4O7S |
|---|---|
Molekulargewicht |
676.8 g/mol |
IUPAC-Name |
6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42) |
InChI-Schlüssel |
VNGKBRQOVBZBGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B14769777.png)
![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)

![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)
![benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B14769795.png)



![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14769810.png)
![Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate](/img/structure/B14769817.png)




